molecular formula C21H29N7O B10922222 2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide

2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide

Cat. No.: B10922222
M. Wt: 395.5 g/mol
InChI Key: HVUWCEUPPCUONK-UHFFFAOYSA-N
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Description

2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide is a complex organic compound featuring multiple pyrazole rings. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide typically involves the cycloaddition reactions of pyrazole derivatives. For instance, the reaction of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine with alkenes can yield various pyrazole compounds . The reaction conditions often include the use of electron-withdrawing substituents to accelerate the cycloaddition process .

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like atmospheric oxygen, reducing agents, and various halogenating agents. Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various pyrazole derivatives, pyridazines, and other heterocyclic compounds. These products can have significant applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of 2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide involves its interaction with molecular targets through its pyrazole rings. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific derivatives and their applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide stands out due to its complex structure, which includes multiple pyrazole rings and a cyclohexylacetamide moiety.

Properties

Molecular Formula

C21H29N7O

Molecular Weight

395.5 g/mol

IUPAC Name

2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide

InChI

InChI=1S/C21H29N7O/c1-14-17(11-22-26(14)3)19-10-20(18-12-23-27(4)15(18)2)28(25-19)13-21(29)24-16-8-6-5-7-9-16/h10-12,16H,5-9,13H2,1-4H3,(H,24,29)

InChI Key

HVUWCEUPPCUONK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=CC(=NN2CC(=O)NC3CCCCC3)C4=C(N(N=C4)C)C

Origin of Product

United States

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